Territrem A (TRA) is a tremorgenic mycotoxin primarily isolated from the fungal species Aspergillus terreus. [] It is classified as a meroterpenoid, a class of natural products characterized by a mixed biosynthesis of polyketide and terpenoid pathways. [] Territrem A is known for its tremor-inducing properties in vertebrates, attributed to its interaction with glutaminergic receptors. [] Within scientific research, TRA has served as a valuable tool for investigating fungal metabolism, cytochrome P450 activity, and the development of acetylcholinesterase inhibitors.
Related Compounds
Territrem B
Compound Description: Territrem B (TRB) is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. It is a potent inhibitor of acetylcholinesterase (AChE) [], the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. TRB has been shown to have a noncovalent yet irreversible binding mechanism to AChE [].
Relevance: Territrem B is structurally very similar to Territrem A, with the primary difference being the presence of an additional methylene group in the E ring of Territrem B []. Both compounds are produced by Aspergillus terreus and have been studied for their tremorgenic properties [] and AChE inhibitory activity [, , ].
4β-Hydroxymethyl-4β-Demethylterritrem A (MA1)
Compound Description: MA1 is a primary metabolite of Territrem A, formed by hydroxylation at the 4β-C methyl group in the pyran moiety of Territrem A []. It is the first metabolite formed in the metabolic pathway of Territrem A in rat liver microsomes [, ].
Relevance: MA1 is a direct metabolite of Territrem A and shares a very similar structure []. Understanding the formation and further metabolism of MA1 helps elucidate the metabolic pathway of Territrem A in different species [, , ].
4β-Oxo-4β-Demethylterritrem A (MAX)
Compound Description: MAX is a secondary metabolite of Territrem A, formed by the oxidation of the 4β-C hydroxyl group of MA1 []. It acts as an intermediary compound in the metabolic pathway of Territrem A.
Relevance: MAX is a secondary metabolite produced during the breakdown of Territrem A in rat liver microsomes, formed from the previously produced MA1 []. The formation and subsequent conversion of MAX to MA2 are indicative of the sequential oxidative processes involved in Territrem A metabolism [].
2-Dihydro-4β-Demethylterritrem A (MA2)
Compound Description: MA2 is a tertiary metabolite of Territrem A, generated by the decarboxylation at the 4β-C oxo group of MAX []. This metabolite represents the final product of a three-step oxidative process.
Relevance: MA2 is the final metabolite produced in the three-step metabolic pathway of Territrem A in rat liver microsomes []. The formation of MA2 is dependent on the presence and activity of specific cytochrome P450 enzymes, particularly CYP3A2 [].
6β-Hydroxymethyl-6β-Demethylterritrem A (MA1 in Humans)
Compound Description: This compound, also referred to as MA1 in studies on human metabolism of Territrem A, is produced via 4β-C hydroxylation of Territrem A in humans []. This metabolite is primarily formed by the action of the cytochrome P450 isoform CYP3A4, which is the major enzyme involved in Territrem A metabolism in humans [].
Relevance: This metabolite highlights a key difference in the metabolism of Territrem A between rats and humans. While rats metabolize Territrem A through a three-step oxidative process at the 4β-C position, humans primarily metabolize it through 4β-C hydroxylation [].
Territrem C
Compound Description: Territrem C is another tremorgenic mycotoxin produced by Aspergillus terreus []. Like Territrem B, it is also a potent AChE inhibitor []. Structurally, it is similar to Territrem B but lacks a methoxy group in its structure [].
Relevance: Territrem C, alongside Territrem B, are often studied in conjunction with Territrem A due to their structural similarities and shared fungal origin []. They are often used in comparative studies investigating the structure-activity relationships of tremorgenic mycotoxins [, ].
4β-Hydroxymethyl-4β-Demethylterritrem B (MB2)
Compound Description: MB2 is a metabolite of Territrem B, formed by hydroxylation at the pro-S methyl group of C-4 []. This compound is a major metabolite of Territrem B produced by the rat liver microsomal fraction [].
Relevance: MB2 highlights the metabolic similarities between Territrem A and Territrem B. Both compounds undergo hydroxylation at the 4β-C position as part of their metabolism in rat liver microsomes [, ]. This suggests shared metabolic pathways and potentially similar toxicological profiles.
4β-Methoxymethyl-4β-Demethylterritrem B
Compound Description: This synthetic derivative of Territrem B is produced by treating 4β-hydroxymethyl-4β-demethylterritrem B with dimethyl sulfate []. Compared to Territrem B, this derivative exhibits significantly lower anti-AChE activity [].
Relevance: This synthetic analogue of Territrem B provides insights into the structure-activity relationship of Territrem B with respect to its AChE inhibitory activity. The significant decrease in activity suggests that the 4β-hydroxymethyl group is crucial for the potent AChE inhibitory activity of Territrem B [].
4α-(Hydroxymethyl)-4α-Demethylterritrem B
Compound Description: This is another metabolite of Territrem B produced via incubation with rat liver microsomes []. It is also a potent inhibitor of AChE [].
4β-Hydroxymethyl-4β-Demethylterritrem C (MC)
Compound Description: MC is a metabolite of Territrem C, formed through hydroxylation []. This metabolic pathway mirrors the hydroxylation reactions observed with both Territrem A and Territrem B.
Relevance: The formation of MC from Territrem C reinforces the common metabolic pathway observed across the Territrem family. The consistency in the site of hydroxylation suggests a shared susceptibility to specific cytochrome P450 enzymes, notably CYP3A isoforms [].
Arisugacin A
Compound Description: Arisugacin A, a metabolite isolated from Penicillium sp., is a potent and selective AChE inhibitor []. Structurally, it shares a similar meroterpenoid framework with the territrems [].
Relevance: Arisugacin A, although produced by a different fungal genus, exhibits structural similarities to Territrem A, particularly in their polycyclic skeletons and the presence of a pyranone moiety []. This similarity extends to their potent AChE inhibitory activities, suggesting a shared mechanism of action [, ].
Arisugacin B
Compound Description: Similar to Arisugacin A, Arisugacin B is also a potent and selective inhibitor of AChE isolated from Penicillium sp. []. It possesses a closely related structure to Arisugacin A.
Relevance: Arisugacin B further strengthens the link between the territrems and arisugacins in terms of their structural similarities and shared biological activity []. The recurrent theme of AChE inhibition across these related compounds highlights their potential as lead compounds in the development of new drugs for Alzheimer’s disease.
Arisugacin D
Compound Description: Arisugacin D, another member of the arisugacin family, also exhibits significant AChE inhibitory activity [].
Arisugacin F
Compound Description: Arisugacin F is a structurally unique analog of the arisugacin family, whose absolute stereochemistry has been definitively determined [].
Dihydrotanshinone I
Compound Description: Dihydrotanshinone I, a natural product, is a relatively potent AChE inhibitor that binds specifically to the peripheral anionic site (PAS) of AChE [].
Relevance: Dihydrotanshinone I, unlike Territrem A, primarily interacts with the PAS of AChE []. This difference in binding site specificity provides valuable information for understanding the structure-activity relationships of AChE inhibitors and for designing more selective drugs targeting different AChE binding sites.
Terreulactone C
Compound Description: Terreulactone C, a metabolite isolated from the marine fungus Aspergillus terreus SCSGAF0162, has been identified as a potent inhibitor of acetylcholinesterase [].
Source
Territrem A is isolated from the marine-derived fungus Aspergillus terreus, which has been studied for its diverse array of secondary metabolites. The extraction and characterization of this compound have been facilitated by bioassay-guided fractionation techniques, allowing researchers to identify its pharmacological properties effectively.
Classification
Territrem A is classified under the category of meroterpenoids due to its structural features that combine elements typical of terpenes and other organic compounds. Its molecular formula is identified as C28H32O9, indicating a complex arrangement of carbon, hydrogen, and oxygen atoms.
Synthesis Analysis
Methods
The synthesis of Territrem A can be achieved through various methods, primarily involving fermentation processes using Aspergillus terreus. The typical laboratory procedure includes:
Inoculation: The fungal strain is inoculated in a liquid medium containing glucose, potato extract, and sea salt.
Fermentation: After initial growth in shake flasks, the culture is transferred to larger Erlenmeyer flasks containing solid-state rice medium for extended fermentation.
Extraction: Post-fermentation, the rice culture is crushed and extracted with 80% acetone to yield crude extracts rich in territrem derivatives.
Technical Details
The fermentation conditions are critical; for example, incubation at 26 °C for 42 days has been shown to optimize the yield of Territrem A. Analytical techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis
Structure
Territrem A features a complex molecular structure characterized by multiple rings and functional groups. Its structural elucidation has been achieved through spectroscopic methods, revealing significant structural similarities to other territrem compounds.
Data
Molecular Formula: C28H32O9
NMR Data: The presence of six methyl signals and five olefinic methines has been noted in the 1H NMR spectrum. The 13C NMR spectrum indicates a total of 28 carbon atoms, including six methyls and 14 quaternary carbons.
Chemical Reactions Analysis
Reactions
Territrem A undergoes various chemical reactions typical for meroterpenoids. Notably, it can participate in reactions that involve acetylcholinesterase inhibition, which is crucial for its biological activity.
Technical Details
The mechanism of action involves binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine and enhancing neurotransmission. This interaction has been modeled using molecular docking studies that elucidate binding affinities and conformational dynamics.
Mechanism of Action
Process
Territrem A functions primarily as an inhibitor of acetylcholinesterase. The binding process involves:
Active Site Interaction: Territrem A binds to the active site of acetylcholinesterase.
Enzyme Inhibition: This binding prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in synaptic clefts.
Data
Studies have shown that certain analogues exhibit IC50 values for acetylcholinesterase inhibition in the micromolar range, indicating strong inhibitory potential.
Physical and Chemical Properties Analysis
Physical Properties
Territrem A is typically described as a solid at room temperature with specific melting points that vary based on purity and formulation.
Chemical Properties
Relevant analyses include spectroscopic methods that confirm its structure and purity levels.
Applications
Territrem A has potential applications in various scientific fields:
Pharmaceutical Development: Due to its ability to inhibit acetylcholinesterase, it is being explored as a therapeutic agent for neurodegenerative diseases.
Biological Research: Its unique structural characteristics make it a valuable compound for studying enzyme interactions and mechanisms within biological systems.
Natural Product Chemistry: As a naturally occurring compound with significant biological activity, it serves as a model for synthetic analog development aimed at enhancing pharmacological properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
6α-Bromopenicillanic acid is an intermediate in the synthesis of Tazobactam Sodium Salt-13C2,15N1, which is the labelled analogue of Tazobactam Sodium Salt, which is a β-Lactamase inhibitor, used with β-lactam antibiotics to enhance their effect.